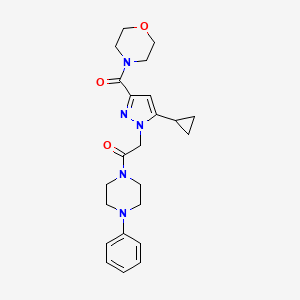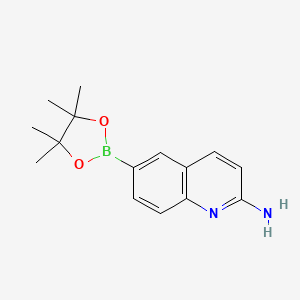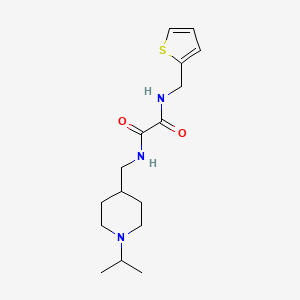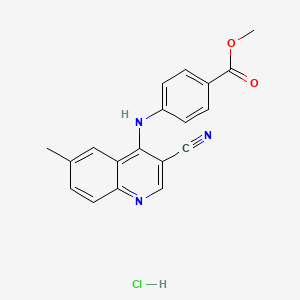
Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate is a useful research compound. Its molecular formula is C9H10N4O4 and its molecular weight is 238.203. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Science Applications
Synthesis of 9‐Substituted‐1,8‐Dioxooctahydroxanthenes : An efficient iodine-catalyzed cyclization technique was developed to obtain new 1,8-dioxooctahydroxanthenes with substituents in the 2-, 3-, and 9-positions. This method provides a novel approach for synthesizing complex cyclic structures, which are significant in material science for their potential applications in creating new materials with unique properties (L. Luna et al., 2009).
Catalytic Hydrogenation of 5,6-Dihydro-4H-1,2-oxazines : This research explored the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates to produce a dynamic mixture of enamines and tetrahydro-2-furanamines. This study highlights a versatile method for generating compounds that could be used in synthesizing amino alcohols and other valuable chemical intermediates (A. Sukhorukov et al., 2008).
Nonlinear Optical (NLO) Properties : The synthesis and characterization of novel polyurethanes containing nonlinear optical chromophores were studied. These materials, including structures related to "Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate", demonstrate potential applications in optical and electronic devices due to their high thermal stability and significant NLO properties (Ju-Yeon Lee & Eun-Ju Park, 2002).
Chemical Analysis and Synthesis
Nucleic Acid-Related Compounds Synthesis : Research on the high-yield syntheses of N-[(2-hydroxyethoxy)methyl] heterocycles, which are analogues to "this compound", provided insights into creating acyclic nucleoside analogues. These compounds have shown potential in antiviral treatments, showcasing the versatility of "this compound" related compounds in pharmaceutical applications (M. Robins & P. Hatfield, 1982).
Antimicrobial Activity of Purin-8-ones : A study on the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which are structurally related to "this compound", revealed their potential antimicrobial activities. This highlights the compound's relevance in developing new antimicrobial agents, further emphasizing the importance of such molecules in medical and biochemical research (Pratibha Sharma, Shikha Sharma, & N. Rane, 2004).
Properties
IUPAC Name |
methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-12-7-6(8(15)11-9(12)16)13(4-10-7)3-5(14)17-2/h4H,3H2,1-2H3,(H,11,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMICWQLRPIVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2557868.png)


![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2557872.png)
![1-[3-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2557874.png)



![methyl 1-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B2557878.png)
![ethyl 3-cyano-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2557879.png)

![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2557888.png)

![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B2557891.png)
